ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, which is known for its versatility in forming stable complexes with metals and other substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate typically involves the condensation of 2-hydroxybenzohydrazide with ethyl 2-formylphenoxyacetate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenoxy and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy or ester derivatives.
Scientific Research Applications
Ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate involves its ability to form stable complexes with metal ions and other substrates. The hydrazone linkage plays a crucial role in binding to molecular targets, influencing various biochemical pathways. This compound can inhibit specific enzymes or interact with proteins, thereby modulating biological activities.
Comparison with Similar Compounds
Ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate can be compared with similar compounds such as:
2-Hydroxybenzohydrazide: A simpler hydrazone derivative with fewer functional groups.
Ethyl 2-formylphenoxyacetate: A precursor in the synthesis of the target compound.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-24-17(22)12-25-16-10-6-3-7-13(16)11-19-20-18(23)14-8-4-5-9-15(14)21/h3-11,21H,2,12H2,1H3,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUJSXJKRWEYNI-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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